N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide
Overview
Description
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a fluorophenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The ethyl, methoxyphenyl, and fluorophenyl groups are introduced through various substitution reactions. For example, the methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the thiazole derivative with an appropriate amine under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials, such as polymers and coatings.
Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved will depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-N-(3-fluorophenyl)butanamide: Lacks the thiazole ring but shares similar substituents.
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-fluorophenyl)butanamide: Similar structure but without the methoxy group.
Uniqueness
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide is unique due to the combination of its thiazole ring and specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c1-4-7-20(26)25(17-9-6-8-16(23)14-17)22-24-21(19(5-2)28-22)15-10-12-18(27-3)13-11-15/h6,8-14H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIZFSLPVQJDQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=CC=C1)F)C2=NC(=C(S2)CC)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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